3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate
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Overview
Description
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate is a chemical compound with the molecular formula C11H15NO2·HCl·xH2O. It is a derivative of benzaldehyde, featuring a dimethylamino group and a methoxy group attached to the benzene ring. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Dimethylaminomethylation: The 4-methoxybenzaldehyde undergoes a reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the dimethylaminomethylation reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-[(Dimethylamino)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(Dimethylamino)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde: The non-hydrated form of the compound.
2-[(Dimethylamino)methyl]-4-methoxybenzaldehyde: A positional isomer with the dimethylaminomethyl group at a different position on the benzene ring.
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: A derivative with a hydroxy group instead of a methoxy group.
Uniqueness
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride and hydrate forms enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrated counterparts.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzaldehyde;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH.H2O/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3;;/h4-6,8H,7H2,1-3H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBKRVAXVNHUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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